molecular formula C20H16 B1616225 Benzo[c]phenanthrene, 1,12-dimethyl- CAS No. 4076-43-1

Benzo[c]phenanthrene, 1,12-dimethyl-

Cat. No. B1616225
CAS RN: 4076-43-1
M. Wt: 256.3 g/mol
InChI Key: IXANOVMXMUKUEE-UHFFFAOYSA-N
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Description

“Benzo[c]phenanthrene, 1,12-dimethyl-” is a chemical compound with the formula C20H16 . It is a derivative of Benzo[c]phenanthrene, which is a polycyclic aromatic hydrocarbon . The molecule is nonplanar and consists of the fusion of four fused benzene rings .


Molecular Structure Analysis

The molecular structure of “Benzo[c]phenanthrene, 1,12-dimethyl-” is characterized by the presence of 20 carbon atoms and 16 hydrogen atoms . The structure is nonplanar and consists of the fusion of four benzene rings . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzo[c]phenanthrene, 1,12-dimethyl-” has a molecular weight of 256.3410 . It is a white solid that is soluble in nonpolar organic solvents .

Scientific Research Applications

Methyl Group-Induced Helicity in Benzo[c]phenanthrene

1,4-Dimethylbenzo[c]phenanthrene (1,4-DMBcPh), a dimethylated analogue of benzo[c]phenanthrene, demonstrates the effect of methyl groups on helicity, particularly in its putative metabolites. The disruption of planarity by these methyl groups results in distinct enantiomers of 1,4-DMBcPh and its metabolites, showcasing a pronounced helicity. This characteristic provides insight into the molecular structure and potential biological interactions of the compound (Lakshman et al., 2000).

Synthesis of Optically Active Bihelicenols

The synthesis of all six stereoisomers of dimethyl 5,5′-dihydroxy-1,1′,12,12′-tetramethyl-[6,6′]bi(benzo[c]phenanthrenyl)-8,8′-dicarboxylate (bihelicenol) was achieved through the oxidative coupling of helicenol. This process and the resulting structures, determined by X-ray analysis, contribute to the understanding of the stereochemistry and potential applications of benzo[c]phenanthrene derivatives (Nakano et al., 2003).

Synthesis and Cytotoxicity of Benzo[c]phenanthrene-based Alcohols

Two novel alcohols derived from benzo[c]phenanthrene were synthesized and characterized. These compounds, 1-(benzo[c]phenanthren-2-yl)ethanol and 1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diol, demonstrated significant in vitro cytotoxicity against human carcinoma cell lines, offering a potential avenue for the development of new therapeutic agents (Guédouar et al., 2018).

Self-Aggregation of Helicene-containing Cyclic Alkynes

The study of the self-aggregation properties of cyclic alkyne compounds containing helicene units like 1,12-dimethylbenzo[c]phenanthrene sheds light on the role of chirality in molecular interactions. These findings have potential implications in the fields of material science and nanotechnology (Nakamura et al., 2001).

Photocatalysis Using Benzo[c]phenanthrene Derivatives

The photocatalytic oxidation of phenanthrene in dimethyl carbonate (DMC) using TiO2 as the catalyst represents a novel and environmentally friendly approach to the degradation and partial oxidation of polycyclic aromatic hydrocarbons. This process also underscores the potential of benzo[c]phenanthrene derivatives in green synthetic processes (Bellardita et al., 2014).

properties

IUPAC Name

1,12-dimethylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-5-3-7-15-9-11-17-12-10-16-8-4-6-14(2)19(16)20(17)18(13)15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXANOVMXMUKUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193751
Record name Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]phenanthrene, 1,12-dimethyl-

CAS RN

4076-43-1
Record name Benzo(c)phenanthrene, 1,12-dimethyl-
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Record name 1,12-Dimethyl[4]helicene
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Record name Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Arg52 ]1,12-Dimethylbenzo(c)phenanthrene
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Record name 1,12-Dimethylbenzo[c]phenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Richard, Y Woo - Mutation Research/Genetic Toxicology, 1990 - Elsevier
A CASE SAR analysis was performed on a selected database of PAHs to investigate the possible use of the CASE method as an aid for preliminary assessment of carcinogenic …
Number of citations: 48 www.sciencedirect.com
J Bussio - 2020 - repository.up.ac.za
An in-depth understanding of the physico-chemical nature of coal is required in order to meet ever-increasing energy demands and environmental legislature. New and classical coal …
Number of citations: 0 repository.up.ac.za

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